VU0119498

描述

Structure

3D Structure

属性

IUPAC Name |

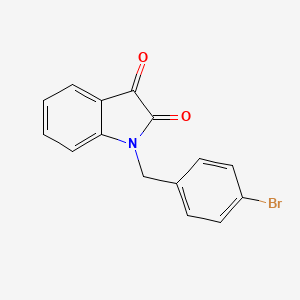

1-[(4-bromophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELLOEULSHGYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of VU0119498 at the M1 Muscarinic Acetylcholine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0119498 has been identified as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and a key target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. As a PAM, this compound does not directly activate the M1 receptor but enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh). This technical guide provides a comprehensive overview of the mechanism of action of this compound at the M1 receptor, detailing its effects on signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: Positive Allosteric Modulation

This compound functions as a pan-Gq mAChR PAM, potentiating the responses of M1, M3, and M5 receptors to acetylcholine.[1] It exhibits no activity at the Gi/o-coupled M2 and M4 receptors.[1] This selectivity for the Gq-coupled subtypes is a critical aspect of its pharmacological profile. By binding to an allosteric site, a location on the receptor distinct from the orthosteric ACh binding site, this compound induces a conformational change in the M1 receptor that enhances the binding and/or signaling of ACh.

Quantitative Data Summary

| Parameter | Receptor Subtype | Species | Cell Line | Assay Type | Value (µM) | Reference |

| EC50 (Potentiation of ACh) | M1 | Rat | CHO | Calcium Mobilization | 6.1 | [2] |

| EC50 (Potentiation of ACh) | M1 | Human | CHO | Calcium Mobilization | 6.04 | [1] |

| EC50 (Potentiation of ACh) | M3 | Human | CHO | Calcium Mobilization | 6.38 | [1] |

| EC50 (Potentiation of ACh) | M5 | Human | CHO | Calcium Mobilization | 4.08 | [1] |

| EC50 (Agonist activity) | M1 | Not Specified | Not Specified | Not Specified | 3.1 | [3] |

Signaling Pathways Modulated by this compound at M1 Receptors

The primary signaling cascade activated by the M1 receptor is the Gαq/11 pathway. As a PAM, this compound enhances ACh's ability to initiate this cascade.

Canonical Gαq/11 Signaling Pathway

Activation of the M1 receptor by ACh, potentiated by this compound, leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Potential Non-Canonical Signaling

While the Gαq/11 pathway is the primary signaling route for M1 receptors, research on other M1 modulators suggests potential for biased signaling, where a ligand may preferentially activate certain downstream pathways over others. These can include:

-

ERK Phosphorylation: The extracellular signal-regulated kinase (ERK) pathway is a downstream target of many GPCRs and is involved in cell proliferation, differentiation, and survival. While M1 receptor activation can lead to ERK phosphorylation, specific data on the effect of this compound on this pathway is currently lacking.

-

β-Arrestin Recruitment: β-arrestins are proteins that play a key role in GPCR desensitization and can also initiate their own signaling cascades. The recruitment of β-arrestin to the M1 receptor can be modulated by different ligands. However, there is no specific data available on whether this compound influences β-arrestin recruitment to the M1 receptor.

-

Ion Channel Modulation: M1 receptor activation can modulate the activity of various ion channels, leading to changes in neuronal excitability. For example, M1 receptor activation has been shown to inhibit certain potassium channels, leading to neuronal depolarization. Specific electrophysiological studies on the effects of this compound on ion channels in M1-expressing cells are needed to confirm its impact.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of compounds like this compound are provided below.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound for the M1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the M1 receptor by measuring its ability to compete with a radiolabeled antagonist for binding to the receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human M1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled antagonist, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

-

Unlabeled test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of the radiolabeled antagonist (typically at or near its Kd value), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the potentiation of ACh-induced intracellular calcium release by this compound.

Objective: To determine the EC₅₀ of this compound for the potentiation of acetylcholine-induced calcium mobilization in cells expressing the M1 receptor.

Materials:

-

A cell line stably expressing the human M1 receptor (e.g., CHO-K1 or HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Acetylcholine (ACh).

-

This compound.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Plate the M1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove any excess dye.

-

Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of this compound to the wells and incubate for a short period.

-

ACh Stimulation and Measurement: Add a fixed, sub-maximal concentration of ACh (typically the EC₂₀) to the wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration. The EC₅₀ value (the concentration of this compound that produces 50% of the maximal potentiation) is determined by non-linear regression analysis.

Conclusion

This compound is a valuable research tool for studying the therapeutic potential of M1 receptor positive allosteric modulation. Its mechanism of action is centered on potentiating the endogenous signaling of acetylcholine through the Gαq/11 pathway, leading to increased intracellular calcium mobilization. While its effects on other downstream signaling pathways such as ERK phosphorylation and β-arrestin recruitment, as well as its direct binding affinity and electrophysiological consequences, require further investigation, the available data clearly establish its role as a selective PAM for Gq-coupled muscarinic receptors. The experimental protocols outlined in this guide provide a framework for the continued characterization of this compound and other novel M1 receptor modulators. Further research into the nuanced signaling effects of this compound will be crucial for a complete understanding of its pharmacological profile and its potential as a therapeutic agent.

References

VU0119498 as a Positive Allosteric Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0119498 is a significant pharmacological tool compound that functions as a pan-positive allosteric modulator (PAM) of the Gq-coupled muscarinic acetylcholine (B1216132) receptors (mAChRs) M1, M3, and M5. Allosteric modulators offer a sophisticated approach to receptor modulation by binding to a site topographically distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This mechanism allows for the potentiation of the endogenous agonist's effect, preserving the temporal and spatial dynamics of natural signaling. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Data

The activity of this compound has been characterized across in vitro and in vivo models, demonstrating its potentiation of ACh-mediated signaling. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound on Human Muscarinic Receptors

| Receptor Subtype | Assay Type | Cell Line | Parameter | Value (µM) | Reference |

| M1 | Calcium Mobilization | CHO | EC₅₀ | 6.04 | [1] |

| M3 | Calcium Mobilization | CHO | EC₅₀ | 6.38 | [1] |

| M5 | Calcium Mobilization | CHO | EC₅₀ | 4.08 | [1] |

Table 2: In Vitro Effects of this compound on Insulin (B600854) Secretion and Calcium Levels

| Cell Line/Tissue | Treatment | Effect | Reference |

| MIN6-K8 cells | This compound (3-20 µM) + ACh | Augments ACh-mediated increase in insulin secretion and intracellular calcium | [2] |

| Mouse and Human Pancreatic Islets | This compound (20 µM) + ACh | Enhances ACh-induced insulin release | [2] |

Table 3: In Vivo Effects of this compound in Mice

| Animal Model | Administration | Dosage | Effect | Reference |

| Lean Mice | Single i.p. injection | 0.1-2 mg/kg | Improves glucose tolerance and insulin secretion (M3R-dependent) | [2] |

| Obese, Glucose-intolerant Mice | Single i.p. injection | 0.5 mg/kg | Improves glucose tolerance and insulin secretion | [2] |

Signaling Pathways

This compound potentiates the signaling of M1, M3, and M5 muscarinic receptors, which are coupled to the Gq family of G proteins. The canonical signaling cascade initiated by the activation of these receptors is depicted below.

References

VU0119498: A Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0119498 is a valuable pharmacological tool compound used in the study of muscarinic acetylcholine (B1216132) receptors (mAChRs). It functions as a positive allosteric modulator (PAM) with selectivity for the Gq-coupled M1, M3, and M5 receptor subtypes over the Gi/o-coupled M2 and M4 subtypes. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, including detailed experimental protocols and visual representations of its mechanism of action.

Binding Affinity and Selectivity Profile

This compound enhances the response of the M1, M3, and M5 muscarinic receptors to the endogenous agonist acetylcholine (ACh). Its potency as a PAM is typically characterized by its EC50 value, which represents the concentration of the modulator that produces 50% of its maximal effect in the presence of a fixed concentration of an agonist.

| Receptor Subtype | Assay Type | Cell Line | EC50 (µM) | Reference |

| M1 mAChR | Calcium Mobilization | CHO | 6.04 | [1] |

| M3 mAChR | Calcium Mobilization | CHO | 6.38 | [1] |

| M5 mAChR | Calcium Mobilization | CHO | 4.08 | [1] |

| M1 mAChR | Agonist Activity | CHO | 3.1 | [2] |

Table 1: Potency of this compound at Gq-coupled Muscarinic Acetylcholine Receptors.

This compound exhibits no significant activity at the M2 and M4 mAChR subtypes, highlighting its selectivity for the Gq-coupled signaling pathway. This selectivity makes it a useful tool for dissecting the physiological roles of M1, M3, and M5 receptors.

Signaling Pathway

The M1, M3, and M5 muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαq subunit of heterotrimeric G proteins. Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP then dissociates and stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The increase in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), triggers a cascade of downstream cellular responses.

Caption: M1/M3/M5 Gq-coupled signaling pathway.

Experimental Protocols

Calcium Mobilization Assay for PAM Activity

This protocol describes a representative method for determining the EC50 of a PAM like this compound at the M1, M3, or M5 mAChRs expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

-

CHO cells stably expressing the human M1, M3, or M5 mAChR.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Acetylcholine (ACh) solution.

-

This compound stock solution in DMSO.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the CHO cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of ACh at a concentration that elicits a submaximal response (e.g., EC20).

-

Assay Measurement:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.

-

Add the this compound dilutions to the wells and incubate for a short period (e.g., 2-5 minutes).

-

Add the ACh solution to all wells.

-

Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Caption: Experimental workflow for a calcium mobilization assay.

Radioligand Binding Assay for Affinity Determination

This protocol describes a representative competition binding assay to determine the binding affinity of this compound for muscarinic receptors. Since this compound is a PAM, its own direct binding is often not measured. Instead, its effect on the binding of a known radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) in the presence of an agonist is assessed to determine its cooperativity and affinity.

Materials:

-

Membrane preparations from CHO cells expressing the M1, M3, or M5 mAChR.[3][4]

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[3]

-

Radiolabeled antagonist (e.g., [3H]NMS).

-

Unlabeled orthosteric agonist (e.g., acetylcholine).

-

This compound stock solution in DMSO.

-

Non-specific binding control (e.g., 1 µM atropine).[3]

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radiolabeled antagonist, and assay buffer.[3]

-

Non-specific Binding: Membrane preparation, radiolabeled antagonist, and a high concentration of an unlabeled antagonist (e.g., atropine).[3]

-

Competition Binding: Membrane preparation, radiolabeled antagonist, a fixed concentration of the orthosteric agonist, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[3]

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[3]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the this compound concentration.

-

Fit the data to a competition binding equation to determine the IC50 value, which can then be used to calculate the affinity (Ki) of this compound.

-

Conclusion

This compound is a potent and selective positive allosteric modulator of M1, M3, and M5 muscarinic acetylcholine receptors. Its well-defined selectivity profile and the availability of robust in vitro assays make it an indispensable tool for researchers investigating the therapeutic potential of modulating the Gq-coupled muscarinic receptor system in various disease states. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the effective utilization of this compound in a research setting.

References

A Technical Guide to VU0119498: A Positive Allosteric Modulator of Muscarinic Acetylcholine Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

VU0119498 is a potent positive allosteric modulator (PAM) of the Gq-coupled M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Identified through dedicated screening efforts, this small molecule has garnered significant interest for its potential therapeutic applications, particularly in the context of metabolic diseases such as type 2 diabetes.[3][4] this compound enhances the effect of the endogenous ligand, acetylcholine (ACh), thereby potentiating downstream signaling cascades.[3] This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and data presented for scientific and research applications.

Discovery and Chemical Properties

This compound, with the chemical name 1-[(4-bromophenyl)methyl]-1H-indole-2,3-dione, emerged from research programs focused on the discovery of selective allosteric modulators for mAChRs.[5][6] It is characterized as a pan-Gq mAChR PAM, demonstrating activity at M1, M3, and M5 subtypes.[1]

Chemical Structure and Properties:

-

IUPAC Name: 1-[(4-bromophenyl)methyl]-1H-indole-2,3-dione

-

CAS Number: 79183-37-2[2]

-

Molecular Formula: C₁₅H₁₀BrNO₂[2]

-

Molecular Weight: 316.15 g/mol

-

Appearance: Solid[2]

Chemical Synthesis

The synthesis of this compound is achieved through the N-alkylation of isatin (B1672199) with 4-bromobenzyl bromide. This reaction is a common method for generating N-substituted isatins and can be performed under various conditions, including conventional heating and microwave irradiation.[3][7]

Detailed Synthesis Protocol

The following protocol is a representative method for the synthesis of this compound based on established procedures for the N-alkylation of isatin.[7]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add isatin (1.0 eq) and potassium carbonate (K₂CO₃, 1.3 eq).

-

Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF), to the flask.

-

Stirring: Stir the mixture at room temperature for approximately 45 minutes to facilitate the formation of the isatin anion.

-

Addition of Alkylating Agent: Add 4-bromobenzyl bromide (1.1 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to 80°C and maintain this temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to yield this compound as a pure solid.[7]

Biological Activity and Mechanism of Action

This compound acts as a positive allosteric modulator at M1, M3, and M5 mAChRs.[1] It does not activate these receptors on its own but potentiates the response to acetylcholine.[3] This activity is particularly relevant in tissues where these receptors are highly expressed, such as pancreatic β-cells (predominantly M3).[3][8]

Signaling Pathway

The M1, M3, and M5 receptors are Gq-protein coupled receptors.[5] Upon activation by acetylcholine, these receptors stimulate phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key signaling event for insulin (B600854) secretion in pancreatic β-cells.[9] this compound enhances this signaling cascade in the presence of acetylcholine.

Antidiabetic Effects

In vitro studies using the MIN6-K8 mouse β-cell line and isolated mouse and human pancreatic islets have demonstrated that this compound augments ACh-mediated increases in insulin secretion and intracellular calcium levels.[3][8] In vivo studies in mice have shown that this compound improves glucose tolerance and enhances glucose-stimulated insulin secretion (GSIS).[1] These effects are dependent on the presence of M3 receptors on β-cells.[3][10]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: In Vitro Potency of this compound at Muscarinic Receptors

| Receptor Subtype | Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| M1 | CHO | Calcium Mobilization | EC₅₀ | 6.04 | [1] |

| M3 | CHO | Calcium Mobilization | EC₅₀ | 6.38 | [1] |

| M5 | CHO | Calcium Mobilization | EC₅₀ | 4.08 | [1] |

| M1 | - | - | EC₅₀ | 3.1 | [9][11] |

Table 2: In Vitro and In Vivo Effects of this compound on Insulin Secretion and Glucose Homeostasis

| Experimental System | Concentration/Dose | Effect | Reference |

| MIN6-K8 cells | 3-20 µM | Augments ACh-mediated insulin secretion and intracellular calcium levels | [1][3] |

| Mouse pancreatic islets | 20 µM | Enhances ACh-induced insulin release | [1] |

| Human pancreatic islets | 20 µM | Enhances ACh-induced insulin release | [1] |

| Lean mice (in vivo) | 0.5 mg/kg (i.p.) | Improves glucose tolerance and augments GSIS | [1][2] |

| Obese, glucose-intolerant mice (in vivo) | 0.5 mg/kg (i.p.) | Improves glucose tolerance and insulin secretion | [1][2] |

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of this compound as a PAM at Gq-coupled mAChRs.

Detailed Protocol:

-

Cell Plating: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 receptor into 96- or 384-well black-walled, clear-bottom plates. Culture overnight to allow for adherence.[9]

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid). Incubate for 45-60 minutes at 37°C.[2]

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound solutions to the respective wells and pre-incubate for a short period (e.g., 1.5 minutes).[2]

-

Agonist Stimulation: Add a pre-determined sub-maximal (EC₂₀) concentration of acetylcholine (ACh) to the wells to stimulate the receptors.[2]

-

Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR). Monitor the change in fluorescence over time (e.g., for 50 seconds) to capture the calcium flux.[2][12]

-

Data Analysis: Normalize the signal amplitude to the baseline fluorescence. Express the response as a percentage of the maximal response to a saturating concentration of ACh. Plot the concentration-response curves and fit the data using non-linear regression to determine the EC₅₀ values for this compound.[2]

Glucose-Stimulated Insulin Secretion (GSIS) Assay (In Vitro)

This assay measures the effect of this compound on insulin secretion from pancreatic islets in response to glucose and ACh.

Detailed Protocol:

-

Islet Isolation and Culture: Isolate pancreatic islets from mice or humans using standard collagenase digestion methods. Culture the islets overnight to allow for recovery.[10][13]

-

Pre-incubation: Pre-incubate the islets in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low concentration of glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.[14][15]

-

Stimulation: Transfer the islets to fresh KRBH buffer containing a high concentration of glucose (e.g., 16.7 mM) with or without acetylcholine and varying concentrations of this compound.[3]

-

Incubation: Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.[8]

-

Sample Collection: After incubation, collect the supernatant, which contains the secreted insulin.

-

Insulin Content: Lyse the islets using an appropriate buffer (e.g., acid-ethanol) to determine the total insulin content.[14]

-

Quantification: Measure the insulin concentration in both the supernatant and the islet lysate using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Express the secreted insulin as a percentage of the total insulin content to normalize for variations in islet size and number.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of M1, M3, and M5 muscarinic receptors. Its ability to potentiate acetylcholine-mediated insulin secretion highlights the potential of M3 receptor PAMs as a therapeutic strategy for type 2 diabetes. The detailed protocols and data presented in this guide provide a foundation for further research and development in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. AID 2430 - Discovery of novel allosteric modulators of the M1 muscarinic receptor: PAM Calcium Assay Dose-response with M2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Structure-Activity Relationship of VU0119498: A Technical Guide for Researchers

An In-depth Analysis of a Pan-Gq Muscarinic Acetylcholine (B1216132) Receptor Positive Allosteric Modulator

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of VU0119498, a positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic acetylcholine receptors (mAChRs). Discovered through a functional high-throughput screen, this compound serves as a valuable chemical probe for studying the physiological roles of these Gq-coupled receptors and as a starting point for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Core Compound Profile: this compound

This compound, with the chemical name 1-[(4-bromophenyl)methyl]indole-2,3-dione, emerged from a screening campaign aimed at identifying novel modulators of muscarinic receptors.[1] It acts as a PAM, enhancing the response of M1, M3, and M5 receptors to the endogenous ligand acetylcholine (ACh).[1] This potentiation of Gq-coupled signaling pathways leads to an increase in intracellular calcium levels.[2][3]

Structure-Activity Relationship (SAR) Studies

The SAR of the N-benzyl isatin (B1672199) scaffold, from which this compound originates, has been explored to understand the key molecular features driving potency and selectivity. The following table summarizes the quantitative data from these studies, focusing on modifications to the isatin core and the N-benzyl substituent.

Table 1: Structure-Activity Relationship of N-Benzyl Isatin Analogs as Muscarinic Receptor PAMs

| Compound | Isatin Substitution (R1) | N-Benzyl Substitution (R2) | M1 EC50 (µM) | M1 % ACh Max | M3 EC50 (µM) | M3 % ACh Max | M5 EC50 (µM) | M5 % ACh Max | Reference |

| This compound | H | 4-Br | 6.04 | 82.4 | 6.38 | 65.5 | 4.08 | 74.4 | [1] |

| Analog 1 | H | 2-F | 0.83 | 65 | - | - | - | - | [4] |

| Analog 2 | H | 2,6-diF | 0.86 | 60 | - | - | - | - | [4] |

| Analog 3 | 4,7-diF | 2-F | <1 | ~55 | - | - | - | - | [4] |

| Analog 4 | 7-F | 2-F | <1 | ~50 | - | - | - | - | [4] |

| Analog 5 | 5-OCF3 | 4-Br | >30 | - | >30 | - | 1.16 | ~85 | [1] |

| Analog 6 | 7-Cl | 4-Br | ~3 | ~80 | ~3 | ~75 | ~3 | ~80 | [1] |

EC50 values represent the concentration of the compound required to elicit 50% of its maximal potentiation of an EC20 concentration of acetylcholine. % ACh Max indicates the maximal potentiation effect as a percentage of the maximal response to acetylcholine alone. "-" indicates data not reported.

Key SAR Insights:

-

N-Benzyl Substitution: Modifications to the N-benzyl ring have a significant impact on potency and selectivity. The presence of a halogen, such as bromine at the 4-position (this compound), confers pan-Gq activity. Shifting the halogen to the 2-position or introducing multiple fluorine substitutions can enhance M1 potency.[4]

-

Isatin Core Substitution: Alterations to the isatin core are critical for modulating subtype selectivity. For instance, the introduction of a 5-trifluoromethoxy (5-OCF3) group dramatically shifts the selectivity towards the M5 receptor, as seen in analog 5.[1] Halogen substitutions at the 7-position of the isatin ring tend to maintain a more balanced pan-Gq profile.[1]

-

Planarity and Core Structure: The overall planarity of the indolinone core appears to be important for PAM activity.[5] Significant deviations from this planar structure, such as reduction of the isatin ketone or scission of the lactam ring, lead to a loss of activity.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound and its analogs.

Calcium Mobilization Assay

This functional assay is the primary method for determining the potency and efficacy of muscarinic receptor PAMs.

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by test compounds in cells expressing M1, M3, or M5 receptors.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 muscarinic acetylcholine receptor.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

Fluorescent Calcium Indicator: Fluo-4 AM or an equivalent calcium-sensitive dye.

-

Pluronic F-127.

-

Acetylcholine (ACh).

-

Test compounds (e.g., this compound and analogs) dissolved in DMSO.

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the CHO cells into the microplates at a density that allows for a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Dye Loading: Prepare a dye-loading solution containing the calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

-

Remove the cell culture medium from the plates and add the dye-loading solution to each well.

-

Incubate the plates at 37°C for 60 minutes in the dark to allow for dye uptake.

-

Compound Preparation: Prepare serial dilutions of the test compounds in Assay Buffer. Also, prepare a solution of acetylcholine at a concentration that elicits approximately 20% of its maximal response (EC20).

-

Assay Measurement: a. Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C). b. Measure the baseline fluorescence for a short period. c. Add the test compound solution to the wells and incubate for a defined period (e.g., 2-5 minutes). d. Add the EC20 concentration of acetylcholine to the wells. e. Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.

-

Data Analysis: The increase in fluorescence intensity upon agonist addition is indicative of intracellular calcium mobilization. The potentiation by the test compound is calculated as the percentage increase in the fluorescence signal relative to the response with acetylcholine alone. Dose-response curves are generated to determine the EC50 and maximal efficacy of the PAMs.

Radioligand Binding Assay

This assay is used to confirm that the test compounds act via an allosteric mechanism and do not directly compete with the orthosteric ligand for binding to the receptor.

Objective: To determine if test compounds modulate the binding of a radiolabeled orthosteric antagonist to the muscarinic receptor.

Materials:

-

Membrane preparations from cells expressing the target muscarinic receptor (e.g., M1-CHO cell membranes).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable orthosteric antagonist.

-

Test compounds.

-

Non-specific binding control: A high concentration of a non-radiolabeled orthosteric antagonist (e.g., atropine).

-

Binding buffer (e.g., PBS or Tris-HCl).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Assay Setup: In a microplate or microcentrifuge tubes, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Include control wells for total binding (no competitor) and non-specific binding (with a saturating concentration of atropine).

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The effect of the test compound on the specific binding of the radioligand is then determined. A lack of competition with the orthosteric radioligand is indicative of an allosteric binding site.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

References

- 1. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholine - Wikipedia [en.wikipedia.org]

- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Chemical Lead Optimization of a pan Gq mAChR M1, M3, M5 Positive Allosteric Modulator (PAM) Lead. Part II. Development of potent and highly selective M1 PAM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isatin replacements applied to the highly selective, muscarinic M1 PAM ML137: Continued optimization of an MLPCN probe molecule - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacological Properties of VU0119498

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0119498 is a potent and valuable research tool extensively characterized as a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine (B1216132) receptor (M3R). This technical guide provides a comprehensive overview of its pharmacological properties, including its mechanism of action, in vitro and in vivo effects, and detailed experimental protocols for its characterization. This compound has emerged as a significant compound for studying the therapeutic potential of M3R modulation, particularly in the context of metabolic diseases such as type 2 diabetes. Its ability to enhance glucose-stimulated insulin (B600854) secretion (GSIS) highlights its promise as a lead compound for the development of novel antidiabetic agents.

Core Pharmacological Properties

This compound acts as a positive allosteric modulator at the M3 muscarinic acetylcholine receptor, a Gq-coupled G-protein coupled receptor (GPCR). Unlike orthosteric agonists that directly activate the receptor at the acetylcholine (ACh) binding site, this compound binds to a distinct allosteric site. This binding potentiates the receptor's response to the endogenous agonist, ACh. This allosteric mechanism offers the advantage of preserving the spatial and temporal patterns of endogenous receptor activation, potentially leading to a more physiological and safer therapeutic effect.

In Vitro Pharmacology

In vitro studies have demonstrated that this compound potentiates ACh-induced signaling in cell lines expressing the M3R. Notably, it has been shown to enhance calcium mobilization and, more significantly, to augment glucose-stimulated insulin secretion from pancreatic β-cells and isolated pancreatic islets.

In Vivo Pharmacology

In vivo studies in animal models have corroborated the in vitro findings. Administration of this compound to mice has been shown to improve glucose tolerance and increase plasma insulin levels in response to a glucose challenge. These effects are dependent on the presence of functional M3 receptors on pancreatic β-cells, confirming the compound's mechanism of action in a physiological setting.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound from various in vitro and in vivo studies.

| Parameter | Receptor Subtype | Assay System | Value | Reference |

| EC50 | M1 mAChR | CHO Cells (Calcium Mobilization) | 6.04 µM | [1][2] |

| M3 mAChR | CHO Cells (Calcium Mobilization) | 6.38 µM | [1][2] | |

| M5 mAChR | CHO Cells (Calcium Mobilization) | 4.08 µM | [1][2] | |

| In Vitro Concentration | - | MIN6-K8 Pancreatic β-Cells | 20 µM (to enhance ACh-induced insulin secretion) | [2] |

| In Vivo Dosage | - | Mice (Normal Chow) | 0.5 mg/kg (to decrease glucose tolerance and increase insulin secretion) | [2] |

| - | Mice (High-Fat Diet) | 0.5 mg/kg (to decrease glucose tolerance and increase insulin secretion) | [2] |

Signaling Pathway

This compound enhances the signaling cascade initiated by the binding of acetylcholine to the M3 muscarinic receptor on pancreatic β-cells. This potentiation leads to an amplified downstream signaling cascade, ultimately resulting in increased insulin secretion.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Calcium Mobilization Assay

This protocol is adapted from the methods used in the initial characterization of this compound.

Objective: To determine the potency (EC50) of this compound in potentiating acetylcholine-induced calcium mobilization in cells expressing muscarinic receptors.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human M1, M3, or M5 muscarinic receptors.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Acetylcholine (ACh).

-

This compound.

-

384-well black, clear-bottom microplates.

-

Fluorescent plate reader with automated liquid handling.

Procedure:

-

Cell Plating: Plate CHO cells in 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate for 60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed concentration of ACh (typically an EC20 concentration, predetermined in a separate experiment).

-

Assay Execution:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescent plate reader.

-

Add the various concentrations of this compound to the wells and incubate for a specified period (e.g., 2-5 minutes).

-

Establish a baseline fluorescence reading.

-

Add the fixed concentration of ACh to all wells.

-

Immediately begin recording fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence for each well.

-

Plot the fluorescence response against the concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is based on studies investigating the effect of this compound on pancreatic β-cell function.

Objective: To assess the ability of this compound to potentiate glucose- and ACh-stimulated insulin secretion from pancreatic islets.

Materials:

-

Isolated pancreatic islets (from mouse or human).

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory).

-

Acetylcholine (ACh).

-

This compound.

-

Insulin ELISA kit.

-

24-well plates.

Procedure:

-

Islet Isolation: Isolate pancreatic islets using standard collagenase digestion methods.

-

Islet Culture: Culture the isolated islets overnight in a suitable culture medium to allow for recovery.

-

Pre-incubation: Hand-pick islets of similar size and place them in 24-well plates (e.g., 10 islets per well). Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.

-

Incubation with Test Compounds:

-

Remove the pre-incubation buffer.

-

Add fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without ACh and/or this compound at the desired concentrations.

-

Incubate for a defined period (e.g., 60-90 minutes) at 37°C.

-

-

Sample Collection: At the end of the incubation period, carefully collect the supernatant from each well.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the insulin secretion to the number of islets per well.

-

Compare the insulin secretion under different conditions (e.g., high glucose vs. high glucose + ACh vs. high glucose + ACh + this compound).

-

Perform statistical analysis to determine the significance of the observed effects.

-

Conclusion

This compound is a well-characterized M3 muscarinic receptor positive allosteric modulator with significant potential as a pharmacological tool and a lead compound for the development of new therapies for type 2 diabetes. Its ability to selectively enhance endogenous cholinergic signaling in pancreatic β-cells offers a promising strategy for improving glucose homeostasis. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this important compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to VU0119498 for Studying Cholinergic Neurotransmission

Introduction

This compound is a small molecule that has emerged as a valuable tool for the investigation of cholinergic neurotransmission. It functions as a positive allosteric modulator (PAM) of the Gq-coupled M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors (mAChRs). By binding to an allosteric site on these receptors, this compound enhances the response to the endogenous neurotransmitter, acetylcholine (ACh). This guide provides a comprehensive overview of this compound, including its pharmacological properties, relevant experimental protocols, and the signaling pathways it modulates.

Data Presentation

Table 1: In Vitro Potency of this compound at Muscarinic Receptors

| Receptor Subtype | Assay Type | Cell Line | EC50 (µM) | Reference |

| M1 mAChR | Calcium Mobilization | CHO | 6.04 | [1] |

| M3 mAChR | Calcium Mobilization | CHO | 6.38 | [1] |

| M5 mAChR | Calcium Mobilization | CHO | 4.08 | [1] |

Table 2: In Vivo Efficacy of this compound

| Experimental Model | Parameter Measured | Effective Dose | Route of Administration | Outcome | Reference |

| Wild-type mice | Glucose Tolerance | 0.5 mg/kg | Intraperitoneal (i.p.) | Significant improvement in glucose tolerance. | [2] |

| Wild-type mice | Glucose-Stimulated Insulin (B600854) Secretion (GSIS) | 0.5 mg/kg | Intraperitoneal (i.p.) | Significantly augmented GSIS. | [2] |

| Obese, glucose-intolerant wild-type mice | Glucose Tolerance and GSIS | 0.5 mg/kg | Intraperitoneal (i.p.) | Improved glucose tolerance and GSIS. | [2] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published studies and should be adapted as needed for specific experimental conditions.

In Vitro Calcium Mobilization Assay

This protocol is used to determine the potency of this compound as a PAM at M1, M3, and M5 mAChRs.

Cell Culture:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 mAChR are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Assay Procedure:

-

Seed the cells into 96-well black-walled, clear-bottom plates and grow to confluence.

-

On the day of the assay, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the salt solution for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

Prepare a dilution series of this compound in the assay buffer.

-

Add the this compound solutions to the wells, followed by a sub-maximal concentration of acetylcholine (e.g., EC20).

-

Measure the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Data is typically normalized to the response of a maximal concentration of acetylcholine and EC50 values are calculated using a non-linear regression analysis.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This assay assesses the effect of this compound on insulin secretion from a mouse pancreatic beta-cell line.

Cell Culture:

-

MIN6 cells are cultured in DMEM with high glucose, supplemented with fetal bovine serum, penicillin-streptomycin, L-glutamine, and β-mercaptoethanol.

Assay Procedure:

-

Seed MIN6 cells in a 24-well plate.

-

Prior to the assay, wash the cells with a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.

-

Pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish basal insulin secretion.

-

Aspirate the pre-incubation buffer and add fresh KRBH with low (2.8 mM) or high (16.7 mM) glucose, in the presence or absence of acetylcholine and varying concentrations of this compound.

-

Incubate for 1-2 hours at 37°C.

-

Collect the supernatant and centrifuge to remove any cell debris.

-

Measure the insulin concentration in the supernatant using an ELISA kit.

-

Results are often expressed as fold-increase over the basal insulin secretion at low glucose.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay evaluates the effect of this compound on glucose homeostasis.

Animal Model:

-

Wild-type or diet-induced obese mice are commonly used.

Procedure:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Record the baseline blood glucose level from a tail snip using a glucometer (t=0).

-

Administer this compound (e.g., 0.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

After a set time (e.g., 30 minutes), administer a glucose solution (e.g., 1-2 g/kg) via oral gavage.

-

Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

The area under the curve (AUC) for the glucose excursion is calculated to assess glucose tolerance.

Mandatory Visualization

Signaling Pathway of M1/M3/M5 Muscarinic Acetylcholine Receptors

Caption: Signaling cascade of Gq-coupled M1, M3, and M5 mAChRs.

Experimental Workflow for Glucose-Stimulated Insulin Secretion (GSIS) Assay

Caption: Step-by-step workflow for a GSIS assay.

Experimental Workflow for Oral Glucose Tolerance Test (OGTT)

Caption: Procedural flow for an in vivo OGTT experiment.

References

In Vivo Neuroprotective Potential of VU0119498: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The primary body of research on VU0119498 focuses on its effects on glucose homeostasis and its potential as an anti-diabetic agent. While some commercial entities classify this compound as a neuroprotective agent, extensive searches of peer-reviewed scientific literature did not yield direct in vivo studies validating this specific application. This guide, therefore, summarizes the known pharmacology of this compound, the role of its target receptor (M3 muscarinic acetylcholine (B1216132) receptor) in the central nervous system, and presents hypothetical experimental protocols for investigating its neuroprotective effects in vivo, based on its established administration methods.

Core Compound Profile: this compound

This compound is a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor (M3R), also showing activity at M1 and M5 receptors.[1] As a PAM, it enhances the receptor's response to the endogenous agonist, acetylcholine, rather than activating the receptor directly.[2] This mechanism of action is advantageous as it preserves the spatial and temporal patterns of natural neurotransmission.[2] The majority of in vivo research has centered on its ability to potentiate insulin (B600854) secretion from pancreatic β-cells, thereby improving glucose tolerance in mouse models of diabetes.[2]

The M3 Muscarinic Receptor in the Central Nervous System

The M3 receptor, a Gq protein-coupled receptor, is expressed in various regions of the brain, including the hypothalamus and the dorsal vagal complex.[3] While its peripheral roles in smooth muscle contraction and glandular secretion are well-documented, its functions within the central nervous system are also significant. M3 receptors in the CNS are implicated in the regulation of insulin homeostasis and can induce emesis.[3] Their activation initiates a signaling cascade through phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[3]

Hypothetical In Vivo Neuroprotective Experimental Design

Based on the absence of direct published evidence, the following section outlines a potential experimental workflow for assessing the neuroprotective effects of this compound in vivo. This is a speculative protocol derived from existing in vivo studies on this compound for other indications and common practices in neuroprotection research.

Experimental Workflow for In Vivo Neuroprotection Assessment of this compound

Caption: A hypothetical workflow for evaluating the in vivo neuroprotective effects of this compound.

Detailed Methodologies for Key Experiments

4.1. Animal Models of Neurodegeneration

-

Ischemic Stroke Model: A common model is the transient middle cerebral artery occlusion (tMCAO) in mice. An intraluminal filament is used to block the origin of the middle cerebral artery, inducing ischemic stroke.[4]

-

Parkinson's Disease Model: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rodents selectively destroys catecholaminergic neurons in the nigrostriatal pathway, mimicking Parkinson's disease symptoms.

4.2. This compound Administration Protocol

Based on studies of its metabolic effects, this compound can be administered via intraperitoneal (i.p.) injection.

| Parameter | Description | Reference |

| Compound | This compound | [2] |

| Vehicle | Saline and DMSO | [5] |

| Dosage | 0.1 - 2 mg/kg | [1] |

| Route | Intraperitoneal (i.p.) injection | [2] |

| Frequency | Single or repeated dosing | [2] |

4.3. Behavioral Assessments

-

Cognitive Function: The Morris water maze is a standard test for spatial learning and memory in rodents.

-

Motor Coordination: The rotarod test assesses motor coordination and balance.

4.4. Post-Mortem Brain Tissue Analysis

-

Infarct Volume Measurement (Stroke): Brain slices can be stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Neuronal Cell Count (Parkinson's): Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra can be used to quantify dopaminergic neuron loss.

-

Biochemical Assays: Enzyme-linked immunosorbent assays (ELISAs) can be used to measure levels of inflammatory cytokines or other relevant biomarkers in brain homogenates.

M3 Muscarinic Receptor Signaling Pathway

The canonical signaling pathway for the M3 muscarinic receptor involves the activation of the Gq alpha subunit of its associated G-protein.

M3 Muscarinic Receptor Signaling Cascade

Caption: Simplified M3 muscarinic receptor signaling pathway initiated by acetylcholine and potentiated by this compound.

Summary of Quantitative Data from In Vivo Metabolic Studies

The following table summarizes key quantitative findings from a prominent in vivo study of this compound in mice, focusing on its metabolic effects. This data is provided to illustrate the doses and observed effects of the compound in a living system.

| Animal Model | Treatment | Dose | Key Finding | Reference |

| Wild-type mice | This compound (i.p.) | 0.5 mg/kg | Significant improvement in glucose tolerance. | [2] |

| Wild-type mice | This compound (i.p.) | 0.5 mg/kg | Significantly augmented glucose-stimulated insulin secretion. | [2] |

| Obese, glucose-intolerant mice | This compound (i.p.) | 0.5 mg/kg | Improved glucose tolerance and insulin secretion. | [1] |

Conclusion and Future Directions

While this compound has demonstrated clear in vivo efficacy in the context of metabolic disorders, its potential as a neuroprotective agent remains to be rigorously investigated and confirmed in peer-reviewed studies. The presence of M3 receptors in the CNS provides a rationale for such investigations. Future research should focus on evaluating this compound in established animal models of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and stroke. Such studies would need to include comprehensive behavioral and post-mortem analyses to determine if the compound can mitigate neuronal damage and improve functional outcomes. The experimental designs and protocols outlined in this guide provide a potential framework for these future investigations.

References

- 1. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer’s disease: a single ascending-dose study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric modulation of β-cell M3 muscarinic acetylcholine receptors greatly improves glucose homeostasis in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 4. Normalisation of glucose metabolism by exendin‐4 in the chronic phase after stroke promotes functional recovery in male diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VU0119498 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0119498 is a positive allosteric modulator (PAM) of the Gq-coupled M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors (mAChRs), with a pronounced efficacy in enhancing signaling through the M3 receptor subtype.[1] This property makes it a valuable tool for studying the physiological roles of these receptors in various cellular contexts. Notably, this compound has been demonstrated to augment acetylcholine (ACh)-induced insulin (B600854) secretion and intracellular calcium mobilization in pancreatic β-cells, suggesting its potential as a therapeutic agent for type 2 diabetes.[2][3] These application notes provide detailed protocols for the in vitro use of this compound in pancreatic β-cell lines and isolated islets, focusing on insulin secretion and calcium imaging assays.

Mechanism of Action

This compound acts as a PAM, binding to an allosteric site on the M1, M3, and M5 mAChRs. This binding enhances the receptor's response to the endogenous agonist, acetylcholine. The M3 receptor, in particular, is coupled to the Gq G-protein. Upon activation, Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[4][5] This rise in intracellular calcium is a key signal for insulin exocytosis from pancreatic β-cells.[4]

Signaling Pathway

Quantitative Data

| Parameter | Cell Line/Tissue | Value | Reference |

| EC50 (M1 Receptor) | CHO cells | 6.04 µM | [1] |

| EC50 (M3 Receptor) | CHO cells | 6.38 µM | [1] |

| EC50 (M5 Receptor) | CHO cells | 4.08 µM | [1] |

| Effective Concentration | MIN6-K8 cells | 3-20 µM | [1] |

| Effective Concentration | Mouse and Human Pancreatic Islets | 20 µM | [1] |

Experimental Protocols

MIN6-K8 Pancreatic β-Cell Culture

Materials:

-

MIN6-K8 cells

-

Dulbecco's Modified Eagle's Medium (DMEM), high glucose (4.5 g/L)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

L-glutamine (200 mM)

-

β-mercaptoethanol (50-55 µM final concentration)

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks/plates

Protocol:

-

Complete Growth Medium: Prepare DMEM supplemented with 15% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50-55 µM β-mercaptoethanol.[6][7]

-

Cell Maintenance: Culture MIN6-K8 cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.[7]

-

Passaging: Subculture cells when they reach 80-90% confluency.[6] a. Aspirate the culture medium and wash the cell monolayer once with PBS. b. Add a minimal volume of Trypsin-EDTA to cover the cells and incubate at 37°C for 3-5 minutes, or until cells detach. c. Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube. d. Centrifuge at 150 x g for 5 minutes. e. Resuspend the cell pellet in fresh complete growth medium and seed into new culture vessels at the desired density.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Materials:

-

MIN6-K8 cells cultured in 24- or 48-well plates

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.16 mM MgSO₄, 20 mM HEPES, 2.5 mM CaCl₂, 25.5 mM NaHCO₃, 0.1% BSA, pH 7.4)[6]

-

Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM in KRBH)

-

Acetylcholine (ACh) stock solution

-

This compound stock solution (in DMSO)

-

Mouse Insulin ELISA kit

Protocol:

-

Cell Seeding: Seed MIN6-K8 cells in 24- or 48-well plates to reach ~80% confluency on the day of the assay.[6]

-

Pre-incubation (Starvation): a. Gently wash the cells twice with glucose-free KRBH buffer.[6] b. Pre-incubate the cells in KRBH containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to establish basal insulin secretion.[6]

-

Stimulation: a. Aspirate the pre-incubation buffer. b. Add fresh KRBH containing the desired glucose concentrations (low and high) with or without various concentrations of ACh and this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. c. Incubate for 1 hour at 37°C.[6]

-

Sample Collection: a. Collect the supernatant from each well.[6] b. Centrifuge the supernatant at 1,000 x g for 5 minutes to remove any cell debris.[6] c. Store the clarified supernatant at -20°C or -80°C until insulin measurement.[6]

-

Insulin Quantification: a. Quantify the insulin concentration in the supernatants using a mouse insulin ELISA kit, following the manufacturer's instructions.[6] b. Normalize the insulin secretion data to the total protein content of the cells in each well.

Intracellular Calcium Imaging

Materials:

-

MIN6-K8 cells cultured on glass-bottom dishes or coverslips

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-8 AM)[8][9]

-

Pluronic F-127 (optional, to aid dye loading)

-

Loading buffer (e.g., KRBH or HBSS)

-

ACh stock solution

-

This compound stock solution (in DMSO)

-

Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation/emission.

Protocol:

-

Cell Preparation: Seed MIN6-K8 cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.

-

Dye Loading: a. Prepare a loading solution containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in loading buffer. Pluronic F-127 (0.02%) can be included to improve dye solubility.[10] b. Aspirate the culture medium and wash the cells once with the loading buffer. c. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[8][10] d. After incubation, wash the cells twice with fresh loading buffer to remove excess dye. e. Incubate the cells for an additional 20-30 minutes to allow for complete de-esterification of the AM ester.[10]

-

Imaging: a. Mount the dish/coverslip on the microscope stage. b. Perfuse the cells with loading buffer and establish a stable baseline fluorescence recording. c. Apply ACh and this compound through the perfusion system and record the changes in fluorescence intensity over time.

-

Data Analysis: a. For Fura-2, calculate the ratio of fluorescence emission at ~510 nm following excitation at 340 nm and 380 nm. This ratio is proportional to the intracellular calcium concentration.[10] b. For single-wavelength dyes like Fluo-8, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from the baseline (F₀).

Pancreatic Islet Isolation and Culture (Brief Overview)

For studies involving primary cells, pancreatic islets can be isolated from mice or other species. The general procedure involves enzymatic digestion of the pancreas with collagenase, followed by purification of the islets from acinar and other tissues using a density gradient.[11][12] Isolated islets can be cultured for a short period before being used in GSIS or calcium imaging assays, following similar principles to those described for MIN6-K8 cells.

Conclusion

This compound is a potent tool for investigating M1, M3, and M5 muscarinic receptor function in vitro. The protocols outlined in these application notes provide a framework for studying its effects on insulin secretion and calcium signaling in pancreatic β-cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Minireview: Novel aspects of M3 muscarinic receptor signaling in pancreatic β-cells. | Semantic Scholar [semanticscholar.org]

- 4. Novel insights into the function of β-cell M3 muscarinic acetylcholine receptors: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. biophysics-reports.org [biophysics-reports.org]

- 10. benchchem.com [benchchem.com]

- 11. Isolation and Culture of the Islets of Langerhans from Mouse Pancreas [bio-protocol.org]

- 12. Isolated bovine pancreatic islets as an alternate in vitro model for diabetes research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Insulin Secretion Assay with VU0119498 in Pancreatic Islets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic β-cells play a central role in glucose homeostasis by secreting insulin (B600854) in response to elevated blood glucose levels. The intricate process of glucose-stimulated insulin secretion (GSIS) is modulated by various factors, including neurotransmitters like acetylcholine (B1216132) (ACh). The M3 muscarinic acetylcholine receptor (M3R), a G-protein coupled receptor expressed on β-cells, is a key mediator of ACh-potentiated insulin release. This application note provides a detailed protocol for conducting an insulin secretion assay in isolated pancreatic islets using VU0119498, a positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic receptors. This compound enhances the effect of acetylcholine on M3R, thereby augmenting insulin secretion, making it a valuable tool for studying β-cell pathophysiology and for the discovery of novel antidiabetic drugs.[1]

Principle of the Assay

This protocol outlines a static glucose-stimulated insulin secretion (GSIS) assay to assess the function of pancreatic islets. Islets are incubated in buffers with varying glucose concentrations to measure basal and stimulated insulin secretion. The assay incorporates this compound to investigate its potentiation of acetylcholine-mediated insulin release. The secreted insulin is then quantified using a standard method such as an enzyme-linked immunosorbent assay (ELISA).

Data Presentation

The following table summarizes the expected quantitative data from an insulin secretion assay investigating the effects of this compound on acetylcholine-potentiated, glucose-stimulated insulin secretion.

| Treatment Condition | Glucose Concentration (mM) | Acetylcholine (ACh) Concentration (µM) | This compound Concentration (µM) | Insulin Secretion (ng/islet/hour) | Fold Increase over Basal |

| Basal | 2.8 | 0 | 0 | (Sample Data) | 1.0 |

| High Glucose | 16.7 | 0 | 0 | (Sample Data) | (Calculated) |

| ACh Stimulation | 16.7 | 10 | 0 | (Sample Data) | (Calculated) |

| This compound Alone | 16.7 | 0 | 20 | (Sample Data) | (Calculated) |

| ACh + this compound | 16.7 | 10 | 20 | (Sample Data) | (Calculated) |

Experimental Protocols

I. Pancreatic Islet Isolation

A detailed protocol for the isolation of pancreatic islets from mice is a prerequisite for this assay. Standard methods involving collagenase digestion of the pancreas followed by purification using a density gradient are recommended. Following isolation, islets should be cultured overnight to allow for recovery before conducting the insulin secretion assay.

II. Static Glucose-Stimulated Insulin Secretion (GSIS) Assay Protocol

This protocol is adapted from standard, widely used procedures for static insulin secretion assays.[2][3]

Materials:

-

Isolated pancreatic islets (mouse or human)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and 10 mM HEPES, pH 7.4. Prepare two main versions:

-

Low glucose KRB: 2.8 mM glucose

-

High glucose KRB: 16.7 mM glucose

-

-

Acetylcholine (ACh) stock solution

-

This compound stock solution (dissolved in DMSO)[2]

-

24-well cell culture plates

-

Hand-picking pipette

-

Incubator (37°C, 5% CO2)

-

Microcentrifuge tubes

-

Insulin quantification kit (e.g., ELISA)

Procedure:

-

Islet Recovery: After overnight culture, wash the islets with KRB buffer containing 2.8 mM glucose.

-

Pre-incubation:

-

Hand-pick 10-15 size-matched islets per well in triplicate into a 24-well plate containing 1 mL of KRB with 2.8 mM glucose.

-

Incubate for 60 minutes at 37°C to allow the islets to equilibrate to a basal secretory state.

-

-

Basal Secretion (Low Glucose):

-

Carefully remove the pre-incubation buffer.

-

Add 1 mL of fresh KRB with 2.8 mM glucose to each well.

-

Incubate for 60 minutes at 37°C.

-

At the end of the incubation, collect the supernatant from each well into a labeled microcentrifuge tube and store at -20°C for insulin measurement. This represents the basal insulin secretion.

-

-

Stimulated Secretion (High Glucose and Test Compounds):

-

Immediately after collecting the basal secretion samples, add 1 mL of the appropriate treatment buffer to each well according to the experimental design outlined in the data table. This includes:

-

High glucose KRB (16.7 mM glucose)

-

High glucose KRB + Acetylcholine

-

High glucose KRB + this compound

-

High glucose KRB + Acetylcholine + this compound

-

-

Note: Ensure the final concentration of DMSO is consistent across all relevant wells and does not exceed a level that affects islet function (typically ≤0.1%).

-

Incubate for 60 minutes at 37°C.

-

Collect the supernatant from each well into new labeled microcentrifuge tubes and store at -20°C for insulin measurement.

-

-

Insulin Quantification:

-